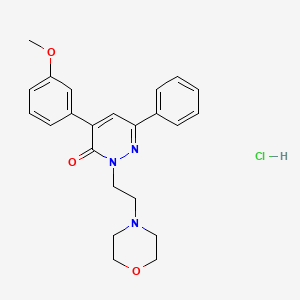
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted pyridazinones, phenyl derivatives, and morpholine. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the morpholinoethyl group through nucleophilic substitution reactions.
Aromatic substitution: Incorporation of the m-methoxyphenyl and phenyl groups via aromatic substitution reactions.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Phenyl derivatives: Compounds with phenyl groups attached to various positions.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-(m-methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
23348-40-5 |
|---|---|
Molecular Formula |
C23H26ClN3O3 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C23H25N3O3.ClH/c1-28-20-9-5-8-19(16-20)21-17-22(18-6-3-2-4-7-18)24-26(23(21)27)11-10-25-12-14-29-15-13-25;/h2-9,16-17H,10-15H2,1H3;1H |
InChI Key |
HLQJIOOJPVDIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















